Cefetamet pivoxil

Overview

Description

Cefetamet pivoxil is an oral third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to release the active compound, cefetamet . This antibiotic is known for its broad-spectrum activity against various bacterial pathogens, including those responsible for respiratory and urinary tract infections .

Mechanism of Action

Target of Action

Cefetamet pivoxil primarily targets the Penicillin-binding Proteins (PBPs) in bacterial cells . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibacterial drugs .

Mode of Action

this compound, a third-generation cephalosporin, exerts its bactericidal action by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall . This inhibition occurs when this compound binds to one or more of the PBPs . By disrupting peptidoglycan synthesis, the drug weakens the bacterial cell wall, leading to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway in bacteria . Peptidoglycan is a critical component of the bacterial cell wall, and its synthesis is essential for bacterial growth and survival. By inhibiting this pathway, this compound disrupts cell wall integrity, leading to bacterial cell death .

Pharmacokinetics

this compound is an orally absorbed prodrug. It is completely hydrolyzed to the active compound, cefetamet, on its first pass through the gut wall, the liver, or both . The pharmacokinetics of intravenous cefetamet are independent of the dose . The absolute bioavailability of cefetamet tablets following oral this compound administration is enhanced by the presence of food . Under fed conditions, 50 to 60% of the final oral dose is absorbed into the systemic circulation .

Result of Action

The primary result of this compound’s action is the death of bacterial cells. By inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall, this compound causes the bacterial cell wall to weaken and eventually rupture, leading to cell lysis and death .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of food. The absorption of this compound is enhanced when it is administered with food, increasing its bioavailability . This suggests that the drug’s efficacy may be influenced by the patient’s diet and meal timing .

Biochemical Analysis

Biochemical Properties

Cefetamet pivoxil plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of bacterial cell wall assembly. By binding to these PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death. The compound has shown excellent activity against major respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis, which is critical for bacterial growth and survival. This inhibition leads to the disruption of cell signaling pathways and gene expression, ultimately resulting in bacterial cell death. Additionally, this compound has been shown to affect cellular metabolism by interfering with the synthesis of essential biomolecules .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to the active form, cefetamet, which then binds to PBPs on the bacterial cell membrane. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan chains, weakening the cell wall and causing osmotic instability. The antibiotic’s enhanced stability against β-lactamases, compared to penicillins and earlier cephalosporins, contributes to its effectiveness against resistant bacterial strains .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is hydrolyzed to cefetamet upon absorption, and its stability and degradation are influenced by various factors such as pH and temperature. Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, with no significant loss of efficacy

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively eradicates bacterial infections without causing significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and potential nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage regimens to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is metabolized in the body through hydrolysis by esterases in the gastrointestinal tract, releasing the active compound cefetamet. The active form is then primarily eliminated unchanged by the kidneys through glomerular filtration and tubular secretion. This metabolic pathway ensures the rapid clearance of the drug from the body, reducing the risk of accumulation and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound is well-absorbed from the gastrointestinal tract and distributed throughout the body, reaching therapeutic concentrations in various tissues. This compound’s relatively small apparent volume of distribution is consistent with other β-lactam antibiotics, indicating limited tissue penetration .

Subcellular Localization

This compound’s subcellular localization is primarily within the bacterial cell wall, where it exerts its antibacterial effects. The compound’s targeting signals and post-translational modifications direct it to the cell membrane, where it binds to PBPs and inhibits cell wall synthesis. This specific localization is crucial for its bactericidal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cefetamet pivoxil involves several steps. One common method includes reacting (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid with p-nitrophenol, followed by the addition of 7-ADCA (7-aminocephalosporanic acid) and agitation for the reaction . Another method involves reacting this compound with a non-aqueous solvent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Cefetamet pivoxil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions:

Hydrolysis: This reaction occurs in the presence of water, leading to the release of the active compound, cefetamet.

Oxidation: Involves the use of oxidizing agents to modify the chemical structure.

Substitution: Reactions where functional groups in the molecule are replaced with other groups.

Major Products Formed: The primary product formed from the hydrolysis of this compound is cefetamet, the active antibiotic compound .

Scientific Research Applications

Cefetamet pivoxil has several applications in scientific research:

Chemistry: Used as a model compound for studying the synthesis and reactions of cephalosporins.

Biology: Investigated for its effects on bacterial cell walls and its interactions with bacterial enzymes.

Medicine: Widely used in the treatment of respiratory and urinary tract infections.

Industry: Employed in the development of new antibiotic formulations and drug delivery systems.

Comparison with Similar Compounds

Cefetamet pivoxil is similar to other third-generation cephalosporins, such as cefixime, cefaclor, and cefuroxime . it has unique properties that make it particularly effective against certain bacterial strains:

Cefixime: Similar spectrum of activity but different pharmacokinetic properties.

Cefaclor: Less effective against beta-lactamase-producing bacteria.

Cefuroxime: Comparable efficacy but different absorption and distribution characteristics.

This compound’s enhanced stability against beta-lactamases and its broad-spectrum activity make it a valuable antibiotic in clinical settings .

Biological Activity

Cefetamet pivoxil is an oral third-generation cephalosporin antibiotic that is prodrug of cefetamet, which is activated through hydrolysis. It is primarily used for treating various bacterial infections, particularly those affecting the respiratory and urinary tracts. This article delves into the biological activity of this compound, summarizing its antibacterial efficacy, pharmacokinetics, clinical applications, and safety profile based on diverse research findings.

Spectrum of Activity

This compound exhibits a broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria. Notably, it demonstrates significant efficacy against:

-

Gram-positive bacteria :

- Streptococcus pneumoniae (penicillin-sensitive strains)

- Streptococcus spp.

- Haemophilus influenzae

- Moraxella catarrhalis

-

Gram-negative bacteria :

- Escherichia coli

- Proteus spp.

- Klebsiella spp.

- Neisseria gonorrhoeae

However, it shows limited effectiveness against certain pathogens such as staphylococci and Pseudomonas spp. Additionally, this compound is effective against beta-lactamase-producing strains of H. influenzae and M. catarrhalis but has poor activity against penicillin-resistant S. pneumoniae .

Minimum Inhibitory Concentrations (MICs)

Table 1 summarizes the MIC values of this compound compared to other antibiotics:

| Pathogen | This compound MIC (µg/mL) | Amoxicillin MIC (µg/mL) | Cefuroxime MIC (µg/mL) |

|---|---|---|---|

| Streptococcus pneumoniae | 0.5 | 0.25 | 0.5 |

| Haemophilus influenzae | 1 | >8 | 2 |

| Moraxella catarrhalis | 0.5 | >8 | 1 |

| E. coli | 2 | >8 | 4 |

Clinical Efficacy

This compound has been evaluated in numerous clinical studies involving nearly 5,000 patients with various infections, including:

- Upper and lower respiratory tract infections : Demonstrated equivalent efficacy compared to established agents such as amoxicillin and cefaclor.

- Urinary tract infections : Showed comparable effectiveness to cefadroxil and cefuroxime axetil.

- Pharyngotonsillitis : A 7-day course was found equally effective as a standard 10-day course of phenoxymethylpenicillin .

Pharmacokinetics

This compound has favorable pharmacokinetic properties that enhance its clinical utility:

- Bioavailability : Approximately 50% when taken with food.

- Half-life : About 2.2 hours.

- Volume of distribution : Approximately equal to extracellular fluid space (0.3 L/kg).

- Protein binding : Low at around 22% .

Case Studies

- Treatment of Gonorrhea : A single dose of this compound effectively eradicated Neisseria gonorrhoeae in both men and women, demonstrating its potential as a first-line treatment option in outpatient settings .

- Pediatric Use : In children with acute otitis media and pneumonia, this compound was well-tolerated and demonstrated significant efficacy, leading to recommendations for its use in pediatric populations .

Safety Profile

This compound is generally well-tolerated among patients. The most common adverse effects reported include gastrointestinal symptoms such as diarrhea, nausea, and vomiting, occurring in less than 10% of cases. Importantly, no significant teratogenic or mutagenic effects have been observed in animal studies .

Tolerability in Clinical Trials

In clinical trials involving nearly 5,000 patients:

Properties

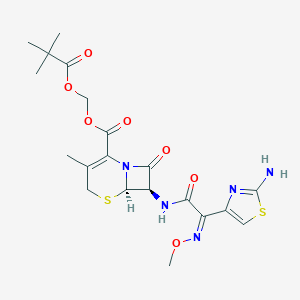

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11+/t12-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASYMCLQENWCJG-VCUHZILTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.